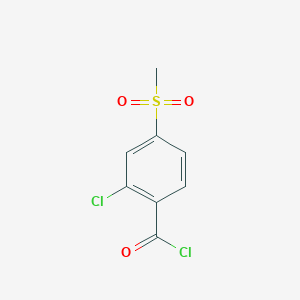

Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-

Description

Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- is an organic compound with the molecular formula C8H6Cl2O3S. It is a derivative of benzoyl chloride, featuring additional chloro and methylsulfonyl groups. This compound is known for its reactivity and is used in various chemical synthesis processes .

Properties

IUPAC Name |

2-chloro-4-methylsulfonylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCPHXRHYYEUME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456278 | |

| Record name | Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106904-10-3 | |

| Record name | Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoyl chloride, 2-chloro-4-(methylsulfonyl)- typically involves the chlorination of 2-chloro-4-(methylsulfonyl)benzoic acid. One common method includes the use of thionyl chloride (SOCl2) in the presence of a catalyst such as N,N-dimethylformamide (DMF). The reaction is carried out under reflux conditions for several hours .

Industrial Production Methods: Industrial production methods often mirror laboratory synthesis but on a larger scale. The use of thionyl chloride remains prevalent due to its efficiency in converting carboxylic acids to acyl chlorides. The reaction is typically conducted in large reactors with controlled temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group is highly reactive and can be substituted by various nucleophiles.

Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Thionyl Chloride (SOCl2): Used for chlorination reactions.

Palladium Catalysts: Used in coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed:

Substituted Benzoyl Chlorides: Formed through nucleophilic substitution.

Sulfone Derivatives: Formed through oxidation of the methylsulfonyl group.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₈H₆Cl₂O₃S

- Molecular Weight : 237.10 g/mol

- Functional Groups : Acyl chloride, chloro group, methylsulfonyl group

The presence of electron-withdrawing groups such as chlorine and methylsulfonyl enhances the electrophilicity of the carbonyl carbon in the benzoyl chloride moiety, making it highly reactive in nucleophilic substitution reactions. This reactivity underpins its applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- is utilized in various scientific research fields:

- Organic Synthesis : As a reagent for the preparation of complex molecules. Its ability to participate in nucleophilic substitution reactions allows for the introduction of diverse functional groups into organic compounds.

- Biological Research : In the synthesis of biologically active compounds. For instance, derivatives synthesized from this compound have shown promising antimicrobial activity against various microbial strains.

- Pharmaceutical Industry : Used as an intermediate in the production of pharmaceuticals. The compound's reactivity makes it suitable for synthesizing new drug candidates.

- Agrochemicals : Employed in the manufacture of agrochemicals and specialty chemicals due to its ability to form stable derivatives that can enhance agricultural productivity.

Chemical Reactions Involving Benzoyl Chloride, 2-Chloro-4-(Methylsulfonyl)-

This compound undergoes several types of chemical reactions:

- Nucleophilic Substitution : The chlorine atom in the benzoyl chloride group can be substituted by various nucleophiles.

- Oxidation and Reduction : The methylsulfonyl group can undergo oxidation to form sulfone derivatives.

- Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

- Thionyl Chloride (SOCl₂) : Used for chlorination reactions.

- Palladium Catalysts : Employed in coupling reactions.

- Oxidizing Agents : Such as hydrogen peroxide for oxidation reactions.

Case Studies

- Occupational Exposure : A study conducted at a chemical manufacturing facility revealed a sensitization rate of 8% among workers exposed to related compounds. Specific inhalation challenges confirmed cases of occupational asthma and contact urticaria, highlighting the need for stringent safety measures.

- Synthesis and Biological Evaluation : Research on novel derivatives demonstrated their potential as anti-protozoal agents against Toxoplasma gondii and Plasmodium falciparum. Structural modifications enhanced biological activity, underscoring the compound's utility in medicinal chemistry.

Mechanism of Action

The mechanism of action of benzoyl chloride, 2-chloro-4-(methylsulfonyl)- primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The chloro and methylsulfonyl groups enhance its reactivity, making it a valuable intermediate in chemical synthesis .

Comparison with Similar Compounds

Benzoyl Chloride: Lacks the chloro and methylsulfonyl groups, making it less reactive.

2-Chloro-4-(methylsulfonyl)benzoic Acid: Precursor to the compound, lacks the acyl chloride functionality.

Uniqueness: Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- is unique due to the presence of both chloro and methylsulfonyl groups, which significantly enhance its reactivity compared to benzoyl chloride. This makes it a versatile reagent in organic synthesis.

Biological Activity

Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- (CAS Number: 106904-10-3) is an organic compound notable for its unique structural characteristics and reactivity. This compound is derived from benzoyl chloride and contains both chloro and methylsulfonyl functional groups, which significantly enhance its biological activity and utility in various chemical applications.

Chemical Structure and Properties

- Molecular Formula : C₈H₆Cl₂O₃S

- Molecular Weight : 237.10 g/mol

- Functional Groups : Acyl chloride, chloro group, methylsulfonyl group

The presence of electron-withdrawing groups such as the chloro and methylsulfonyl enhances the electrophilicity of the carbonyl carbon in the benzoyl chloride moiety, making it highly reactive in nucleophilic substitution reactions.

Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- acts primarily as an acylating agent. The mechanism involves the nucleophilic attack on the carbonyl carbon by various nucleophiles, leading to the formation of diverse derivatives. This reactivity underpins its applications in organic synthesis and medicinal chemistry.

Antimicrobial Properties

Recent studies have indicated that compounds related to benzoyl chloride derivatives exhibit significant antimicrobial activity. For instance, a series of acylthiourea derivatives synthesized from 2-chloro-4-(methylsulfonyl)-benzoyl chloride showed promising results against various microbial strains . The structural modifications introduced by the methylsulfonyl group appear to enhance their effectiveness.

Occupational Health Concerns

Research has highlighted potential health risks associated with exposure to related compounds such as 3-(bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid (BCMBA). Occupational exposure has been linked to respiratory sensitization and allergic reactions, emphasizing the need for stringent safety measures in environments where these chemicals are handled .

Case Studies

- Occupational Exposure : An investigation into a chemical factory revealed a sensitization rate of 8% among workers exposed to BCMBA, with specific inhalation challenges confirming cases of occupational asthma and contact urticaria. This underscores the importance of monitoring exposure levels and implementing protective measures in industrial settings .

- Synthesis and Biological Evaluation : A study on novel derivatives of benzoyl chloride demonstrated their potential as anti-protozoal agents against Toxoplasma gondii and Plasmodium falciparum. The modifications to the benzoyl structure were crucial for enhancing biological activity .

Research Findings Summary Table

Q & A

Q. What are the recommended methods for synthesizing 2-chloro-4-(methylsulfonyl)benzoyl chloride with high purity?

To synthesize this compound, researchers often start with 2-chloro-4-(methylsulfonyl)benzoic acid (CAS 53250-83-2), a precursor referenced in analytical catalogs . The acid is converted to the acyl chloride using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key steps include:

- Reaction conditions : Reflux the acid with excess SOCl₂ under anhydrous conditions at 70–80°C for 4–6 hours.

- Purification : Remove residual SOCl₂ via vacuum distillation, followed by recrystallization in non-polar solvents (e.g., hexane) to isolate the product.

- Validation : Confirm purity via melting point analysis, NMR (¹H/¹³C), and FT-IR spectroscopy (e.g., C=O stretch at ~1770 cm⁻¹ for acyl chloride) .

Q. What safety protocols are critical for handling 2-chloro-4-(methylsulfonyl)benzoyl chloride?

This compound is moisture-sensitive and releases HCl upon hydrolysis. Key safety measures include:

- Storage : Use airtight containers in a cool, dry environment (≤25°C) away from oxidizing agents .

- PPE : Wear nitrile gloves (tested against permeation rates per EN374 standards), sealed goggles, and a lab coat. Use a fume hood to prevent inhalation of vapors .

- Emergency procedures : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station and seek medical attention .

Q. How can researchers characterize this compound’s structural and electronic properties?

Standard analytical techniques include:

- Spectroscopy :

- Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ peak at m/z 248.5) .

- X-ray crystallography : Resolve crystal packing and bond angles for mechanistic studies .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in thermochemical data for this compound?

Discrepancies in thermochemical properties (e.g., ΔfH° or ΔvapH) may arise from varying experimental conditions. Mitigation strategies include:

- Cross-validation : Compare data from multiple sources (e.g., NIST Chemistry WebBook, peer-reviewed journals) .

- Calorimetry : Use bomb calorimetry to measure heat of hydrolysis, ensuring solvent consistency (e.g., diphenyl ether as a non-reactive medium) .

- Computational modeling : Apply density functional theory (DFT) to predict thermodynamic parameters and reconcile empirical anomalies .

Q. How can researchers optimize reaction conditions for nucleophilic substitution involving this compound?

The methylsulfonyl and chloro groups activate the benzene ring toward electrophilic substitution. To optimize reactions (e.g., with amines or alcohols):

- Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states .

- Catalysis : Employ Lewis acids (e.g., AlCl₃) to enhance electrophilicity at the carbonyl carbon .

- Kinetic monitoring : Track reaction progress via in situ FT-IR or HPLC to identify side products (e.g., hydrolysis to benzoic acid derivatives) .

Q. What computational approaches are suitable for predicting the compound’s reactivity in complex systems?

- Molecular dynamics (MD) simulations : Model hydrolysis kinetics in aqueous environments, accounting for solvent polarity and pH effects .

- Quantum mechanical calculations : Use Gaussian or ORCA software to map electrostatic potential surfaces (EPS) and identify reactive sites .

- Docking studies : Predict interactions with biological targets (e.g., enzymes) by analyzing steric and electronic complementarity .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s stability under varying pH conditions?

Conflicting stability profiles may arise from differences in experimental setups (e.g., buffer systems, temperature). Recommended steps:

- Reproducibility tests : Repeat hydrolysis experiments under standardized conditions (e.g., pH 2–12, 25°C) .

- Degradation profiling : Use LC-MS to identify degradation products (e.g., 2-chloro-4-(methylsulfonyl)benzoic acid under basic conditions) .

- Meta-analysis : Aggregate literature data to construct a pH-stability heatmap, highlighting consensus thresholds .

Methodological Tables

Q. Table 1. Key Thermochemical Data from Literature

| Property | Value (kJ/mol) | Method | Reference |

|---|---|---|---|

| ΔfH° (liquid) | -287.3 ± 2.1 | Bomb calorimetry | |

| ΔvapH | 45.2 ± 0.8 | Gas-phase titration | |

| Hydrolysis ΔrH° | -39.8 ± 0.3 | Calorimetry in diphenyl ether |

Q. Table 2. Optimal Reaction Conditions for Amidation

| Parameter | Value |

|---|---|

| Solvent | Anhydrous DMF |

| Temperature | 0–5°C (to minimize hydrolysis) |

| Nucleophile | Primary amine (1.2 eq) |

| Catalyst | Pyridine (1.5 eq) |

| Reaction Time | 2–4 hours |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.